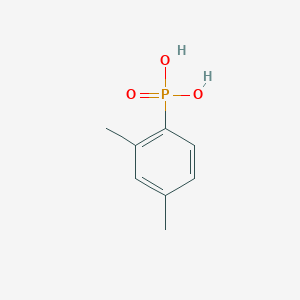

(2,4-dimethylphenyl)phosphonic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,4-dimethylphenyl)phosphonic Acid, also known as this compound, is a useful research compound. Its molecular formula is C8H11O3P and its molecular weight is 186.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the primary applications of (2,4-dimethylphenyl)phosphonic acid is its potential as an enzyme inhibitor. The phosphonic acid moiety can mimic phosphate groups, allowing it to competitively inhibit enzymes that utilize phosphate substrates. This characteristic suggests its utility in developing inhibitors for specific enzymatic pathways, which could be beneficial in therapeutic contexts.

- Case Study : Research has shown that phosphonic acids can act as inhibitors for various biological processes, including those involved in cancer progression and metabolic pathways. For instance, studies indicate that phosphonic acids can inhibit mitotic kinases like Polo-like kinase 1 (Plk1), which is crucial for cell division and has been implicated in cancer .

Drug Development

Phosphonic acids are increasingly recognized for their bioactive properties in drug design. They can serve as pro-drugs or active pharmaceutical ingredients (APIs) due to their ability to target specific biological pathways.

- Applications :

Surface Functionalization

This compound can be employed in surface functionalization due to its ability to form strong bonds with metal oxides. This property is advantageous for creating coatings that enhance the performance of materials used in various applications.

- Example : The compound has been used to immobilize organic molecules on surfaces such as titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃), which are essential for catalysis and sensor technologies .

Supramolecular Chemistry

The ionic interactions between phosphonic acids and lipophilic amines have led to the development of catanionic supramolecular aggregates. These aggregates have shown promise as drug delivery systems and in stabilizing colloidal solutions.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition of enzymes utilizing phosphate substrates | Potential therapeutic applications |

| Drug Development | Development of antiviral agents and bone-targeting drugs | Improved efficacy and targeted delivery |

| Surface Functionalization | Strong bonding with metal oxides for enhanced material properties | Enhanced performance in catalysis/sensing |

| Supramolecular Chemistry | Formation of aggregates for drug delivery systems | Improved stability and bioavailability |

Propiedades

Número CAS |

111192-85-9 |

|---|---|

Fórmula molecular |

C8H11O3P |

Peso molecular |

186.14 g/mol |

Nombre IUPAC |

(2,4-dimethylphenyl)phosphonic acid |

InChI |

InChI=1S/C8H11O3P/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |

Clave InChI |

DLXVLBCCGRQAAA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)P(=O)(O)O)C |

SMILES canónico |

CC1=CC(=C(C=C1)P(=O)(O)O)C |

Solubilidad |

0.08 M |

Sinónimos |

(2,4-DIMETHYL-PHENYL)-PHOSPHONIC ACID |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.